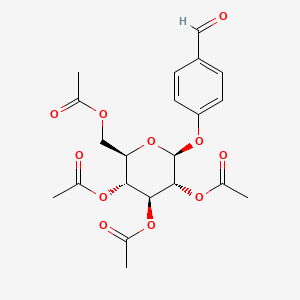![molecular formula C29H30N2O3S B2878816 N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1170071-85-8](/img/structure/B2878816.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexancarbothioamides, have been synthesized and evaluated for cytotoxic and antimicrobial activities . Two compounds including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide demonstrated significant cytotoxicity against three cancer cell lines .
Synthesis Analysis
A series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized via Betti reaction . The thermal condensation of 3-(2-Furyl)acrolein with 2-Amino-6-ethoxybenzothiazole generated a new Schiff base .Chemical Reactions Analysis
The synthesis of benzothiazole derivatives involved a Betti reaction . The thermal condensation of 3-(2-Furyl)acrolein with 2-Amino-6-ethoxybenzothiazole generated a new Schiff base .Scientific Research Applications
Prevention of Chemotherapy-Induced Peripheral Neuropathy
This compound has been found to be effective in preventing chemotherapy-induced peripheral neuropathy (CIPN), a common and often dose-limiting side effect of many cancer drugs . The compound, named EQ-6, was found to prevent axon degeneration in primary dorsal root ganglion neurons in vitro .
Antioxidant Properties
Thiazole derivatives, such as the compound , have been found to have potent antioxidant properties . This makes them potentially useful in a variety of medical and industrial applications where oxidative stress is a concern.
Anti-Inflammatory Properties
Thiazole derivatives have also been found to have anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antimicrobial Properties
Thiazole derivatives have been found to have antimicrobial properties . This could make them useful in the development of new antibiotics or antiseptics.
Antifungal Properties
Thiazole derivatives have been found to have antifungal properties . This could make them useful in the treatment of fungal infections.
Antiviral Properties
Thiazole derivatives have been found to have antiviral properties . This could make them useful in the treatment of viral infections.
Neuroprotective Properties
Thiazole derivatives have been found to have neuroprotective properties . This could make them useful in the treatment of neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease.
Antitumor or Cytotoxic Properties
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This could make them useful in the treatment of various types of cancer.
Future Directions
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S/c1-2-33-23-15-16-26-27(18-23)35-29(30-26)31(20-24-14-9-17-34-24)28(32)19-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,15-16,18,24-25H,2,9,14,17,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTZKNRVALPLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

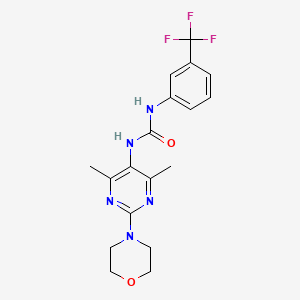
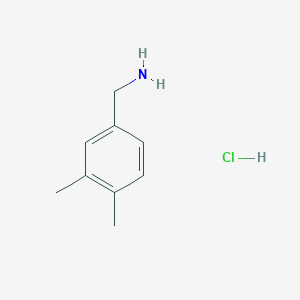
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2878737.png)


![1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2878742.png)

![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/no-structure.png)
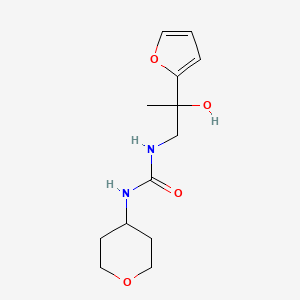

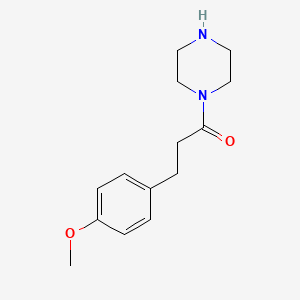
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2878753.png)
